Hydrazine, (p-butoxybenzyl)-, oxalate
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Overview
Description
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves the reaction between p-butoxybenzylhydrazine and oxalic acid. The reaction proceeds as follows:
(4-butoxybenzyl)hydrazine+Oxalic acid→(4-butoxybenzyl)hydrazine ethanedioate
Reaction Conditions:: The reaction typically occurs under mild conditions, with the reactants dissolved in a suitable solvent (such as water or ethanol). Heating or refluxing the mixture facilitates the formation of the oxalate salt.
Industrial Production Methods:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a basis for understanding the compound’s formation.
Chemical Reactions Analysis
Types of Reactions:: Hydrazine, (p-butoxybenzyl)-, oxalate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or other derivatives.
Reduction: Reduction of the oxalate salt yields the parent hydrazine compound.
Substitution: The hydrazine group can undergo nucleophilic substitution reactions.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation (using palladium on carbon) can reduce the oxalate salt.
Substitution: Various alkylating agents or acylating agents can be used for substitution reactions.
Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to hydrazone derivatives, while reduction yields the parent hydrazine.
Scientific Research Applications
Hydrazine, (p-butoxybenzyl)-, oxalate finds applications in:
Chemistry: As a reagent in organic synthesis.
Biology: For studying hydrazine derivatives’ effects on biological systems.
Medicine: Investigating potential therapeutic properties.
Industry: In the development of specialty chemicals.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with cellular targets, including enzymes or receptors. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s uniqueness lies in its p-butoxybenzylhydrazine moiety. Similar compounds include methylhydrazine and other hydrazine derivatives.
Properties
CAS No. |
75333-05-0 |
---|---|
Molecular Formula |
C13H20N2O5 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(4-butoxyphenyl)methylhydrazine;oxalic acid |
InChI |
InChI=1S/C11H18N2O.C2H2O4/c1-2-3-8-14-11-6-4-10(5-7-11)9-13-12;3-1(4)2(5)6/h4-7,13H,2-3,8-9,12H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
KMOYLUOYSGKILR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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